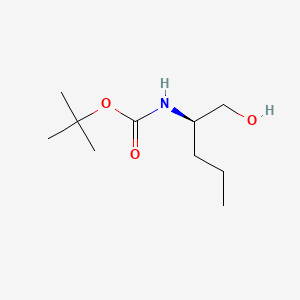

(R)-2-(Boc-amino)-1-pentanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-2-(Boc-amino)-1-pentanol is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a hydroxyl group. This compound is significant in organic synthesis, particularly in the preparation of various intermediates and active pharmaceutical ingredients. The Boc group serves as a protective group for the amino function, preventing unwanted reactions during synthetic processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Boc-amino)-1-pentanol typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The hydroxyl group remains unprotected, allowing for further functionalization if needed .

Industrial Production Methods

Industrial production of ®-2-(Boc-amino)-1-pentanol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow microreactor systems are sometimes employed to enhance reaction efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

®-2-(Boc-amino)-1-pentanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while substitution reactions can introduce various functional groups .

Aplicaciones Científicas De Investigación

®-2-(Boc-amino)-1-pentanol is widely used in scientific research, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme mechanisms and protein modifications.

Medicine: As a precursor in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of ®-2-(Boc-amino)-1-pentanol involves its role as a protected amino alcohol. The Boc group prevents the amino group from participating in unwanted side reactions, allowing for selective reactions at the hydroxyl group. The compound can be deprotected under acidic conditions to reveal the free amino group, which can then participate in further chemical transformations .

Comparación Con Compuestos Similares

Similar Compounds

®-2-(Fmoc-amino)-1-pentanol: Features a fluorenylmethyloxycarbonyl (Fmoc) protective group instead of Boc.

®-2-(Cbz-amino)-1-pentanol: Contains a benzyloxycarbonyl (Cbz) protective group.

Uniqueness

®-2-(Boc-amino)-1-pentanol is unique due to the stability and ease of removal of the Boc protective group under mild acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required .

Actividad Biológica

(R)-2-(Boc-amino)-1-pentanol is a chiral amino alcohol that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as a versatile building block for the synthesis of various bioactive molecules, particularly in the development of pharmaceuticals.

Chemical Structure and Properties

- Chemical Formula : C₇H₁₅NO₂

- CAS Number : 116611-57-5

- Molecular Weight : 143.20 g/mol

The presence of the Boc (tert-butyloxycarbonyl) protecting group on the amino functionality enhances the compound's stability and solubility, making it suitable for various chemical reactions and biological assays.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , particularly against certain strains of bacteria and fungi. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis. A study demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been investigated for its anticancer properties . In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as HeLa and MCF-7, by activating caspase pathways. The compound's ability to inhibit specific kinases involved in cancer progression has been highlighted, suggesting its potential as a lead compound in cancer drug development .

Case Studies

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy of this compound.

- Methodology : Disk diffusion method was employed against various bacterial strains.

- Results : The compound showed a zone of inhibition ranging from 15 mm to 25 mm depending on the strain tested, indicating moderate to high antimicrobial activity.

- Study on Anticancer Effects :

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of Kinases : The compound has been shown to inhibit various kinases involved in signaling pathways critical for cell proliferation and survival.

- Induction of Apoptosis : It promotes apoptosis through mitochondrial pathways, leading to the release of cytochrome c and activation of caspases.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |

|---|---|---|---|

| This compound | Moderate to High | Significant | Versatile building block |

| (S)-2-(Boc-amino)-1-pentanol | Low | Moderate | Less effective than R-enantiomer |

| 3-Isopropylisoxazole-5-carbonitrile | High | Moderate | Different structural framework |

Propiedades

IUPAC Name |

tert-butyl N-[(2R)-1-hydroxypentan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBVZHIDLDHLOF-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CO)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](CO)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.